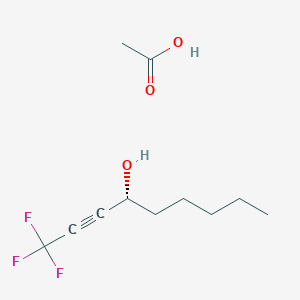
acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol is a compound that combines the properties of acetic acid and a fluorinated alkyne alcohol. Acetic acid, known for its sour taste and pungent smell, is a simple carboxylic acid with the formula CH₃COOH. The (4R)-1,1,1-trifluoronon-2-yn-4-ol component introduces a trifluoromethyl group and an alkyne, which can significantly alter the compound’s reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol typically involves multiple steps:
Formation of the Alkyne: The alkyne can be synthesized through various methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: This step can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.
Acetylation: Finally, the compound can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of such specialized compounds often involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity through purification techniques like distillation and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted trifluoromethyl derivatives.
科学研究应用
Acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol depends on its specific application:
Enzyme Inhibition: The compound can interact with enzyme active sites, particularly those involving hydroxyl or alkyne groups, leading to inhibition of enzyme activity.
Molecular Targets: It can target specific proteins or nucleic acids, altering their function or stability.
Pathways Involved: The compound can modulate signaling pathways, such as those involving reactive oxygen species (ROS) or inflammatory mediators.
相似化合物的比较
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Trifluoroacetic Acid: A stronger acid with a trifluoromethyl group, used in peptide synthesis and as a solvent.
Propargyl Alcohol: An alkyne alcohol similar to the (4R)-1,1,1-trifluoronon-2-yn-4-ol component.
Uniqueness
Fluorination: The trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability.
Alkyne Group: The presence of an alkyne allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
185424-24-2 |
|---|---|
分子式 |
C11H17F3O3 |
分子量 |
254.25 g/mol |
IUPAC 名称 |
acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol |
InChI |
InChI=1S/C9H13F3O.C2H4O2/c1-2-3-4-5-8(13)6-7-9(10,11)12;1-2(3)4/h8,13H,2-5H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI 键 |
CTYCJXHEKGEFTM-DDWIOCJRSA-N |
手性 SMILES |
CCCCC[C@H](C#CC(F)(F)F)O.CC(=O)O |
规范 SMILES |
CCCCCC(C#CC(F)(F)F)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


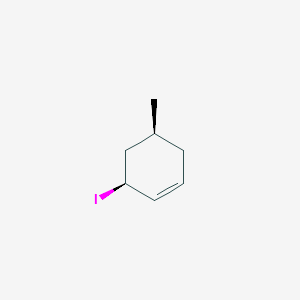
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
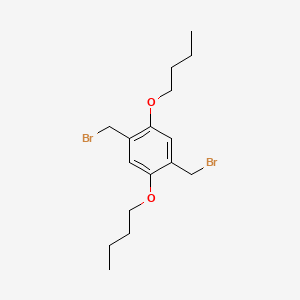
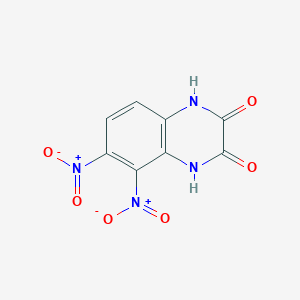
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
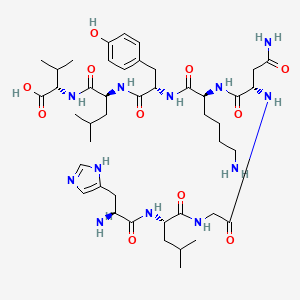
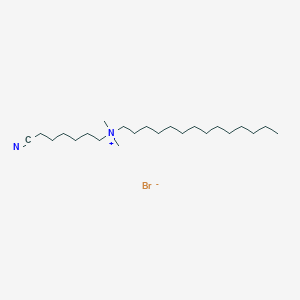
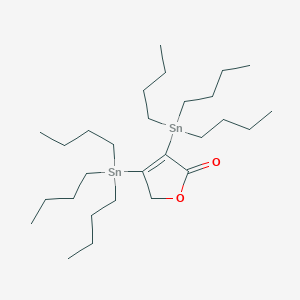

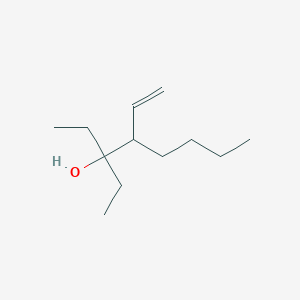
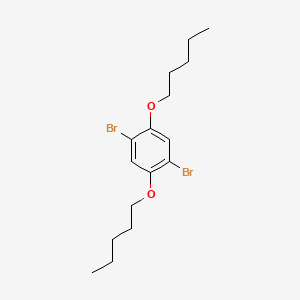
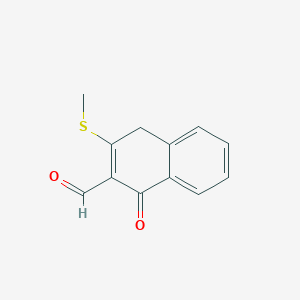
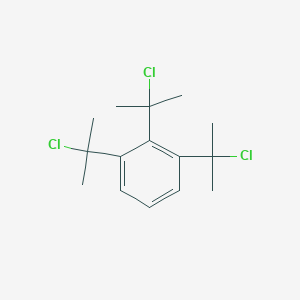
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
